11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one
Description
11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one is a structurally complex compound featuring a xanthenone core modified with a morpholine-4-carbonyl substituent and an epiminoethano bridge. This compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, with characterization via NMR, LC/MS/MS, and elemental analysis .
Properties
IUPAC Name |
17-(morpholine-4-carbonyl)-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-trien-16-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-18-17(19(24)22-9-11-25-12-10-22)16-13-5-1-2-7-15(13)26-20(21-18)8-4-3-6-14(16)20/h1-2,5,7,14,16-17H,3-4,6,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYNMCCMWVCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)C(C(C(=O)N2)C(=O)N4CCOCC4)C5=CC=CC=C5O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one |
| CAS Number | Not widely available |
Anticancer Activity
Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. A study highlighted that morpholine-substituted xanthene derivatives showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Neuroprotective Properties
Emerging evidence points towards neuroprotective effects attributed to this compound. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines (e.g., MCF-7 breast cancer cells) reported IC50 values indicating significant cytotoxicity at low concentrations (around 10 µM). The study also noted morphological changes consistent with apoptosis upon treatment with the compound.
- Antibacterial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antibacterial activity.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in improved cognitive function as measured by behavioral tests such as the Morris water maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the potential of compounds derived from xanthene structures, including 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one, as antimicrobial agents. Research indicates that derivatives of xanthene exhibit significant activity against various bacterial strains. For instance, compounds with similar structural motifs have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Properties:
The compound's structural characteristics suggest potential anticancer applications. Similar xanthene derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of morpholine groups has been noted to enhance the bioactivity of these compounds .
Neuroprotective Effects:
There is growing interest in the neuroprotective properties of xanthene derivatives. Compounds like 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one may serve as acetylcholinesterase inhibitors (AChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
Material Science Applications
Fluorescent Dyes:
The unique structural features of this compound make it suitable for use as a fluorescent dye. Xanthene derivatives are widely used in biological imaging due to their strong fluorescence properties. This application is particularly relevant in cellular imaging and tracking biological processes in real-time .
Polymer Chemistry:
In polymer science, xanthene derivatives have been explored as additives to improve the mechanical properties and thermal stability of polymers. Their incorporation can enhance the performance characteristics of materials used in various industrial applications .
Synthesis and Characterization
The synthesis of 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Compounds 15–17 (3-/4-Hydroxy-9H-xanthen-9-one derivatives)
These derivatives, synthesized via reactions of 2-, 3-, or 4-hydroxy-9H-xanthen-9-ones with (E)-cinnamoyl chloride, share the xanthenone core but lack the morpholine-4-carbonyl group and epiminoethano bridge .
- Key Differences: Substituents: Cinnamoyl groups (electron-withdrawing) vs. morpholine-4-carbonyl (polar, hydrogen-bonding). Rigidity: The epiminoethano bridge in the target compound restricts conformational flexibility compared to the planar cinnamoyl derivatives. Bioavailability: Morpholine improves aqueous solubility, whereas cinnamoyl groups may enhance lipophilicity.
2-(3-Bromopropoxy)-9H-xanthen-9-one (Compound 14 Precursor)
This intermediate, used to synthesize compound 14 with (E)-4-methoxycinnamic acid, retains the xanthenone core but features a bromopropoxy side chain.
Morpholine-Containing Analogues
2-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methoxy)-1-morpholinoethanone (9b)
This compound shares the morpholine-carbonyl motif but replaces the xanthenone core with a simpler ethanone backbone. The 4-chlorophenyl and 3,4-dimethoxyphenyl substituents introduce steric bulk and electronic effects distinct from the target compound’s fused polycyclic system .
- Spectroscopic Comparison: IR: Both compounds show carbonyl stretches (~1650 cm⁻¹), but 9b lacks the xanthenone’s conjugated aromatic bands. NMR: The target compound’s epiminoethano bridge generates distinct multiplet signals (e.g., δ 3.46–3.67 ppm for morpholine protons in 9b vs. complex multiplet patterns in the target) .
Hexahydro Chromene Derivatives (e.g., Compound 5)**
Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one feature fused chromene-pyrimidine systems.
Data Tables
Table 1. Structural and Spectroscopic Comparison
Research Implications
The target compound’s unique combination of a rigid xanthenone core, morpholine-carbonyl group, and epiminoethano bridge positions it as a promising candidate for further pharmacological evaluation. Structural comparisons suggest enhanced metabolic stability compared to cinnamoyl derivatives and improved solubility relative to chlorophenyl-containing analogues . Future studies should explore its binding affinity to targets like serotonin or dopamine receptors, leveraging its hybrid xanthenone-morpholine architecture.
Q & A
Q. What are the common synthetic routes for preparing xanthene derivatives like 11-(Morpholine-4-carbonyl)-1,2,3,4,9,9a-hexahydro-4a,9-(epiminoethano)xanthen-12-one, and how do reaction conditions influence yield?
- Methodological Answer : Xanthene derivatives are typically synthesized via multicomponent coupling reactions. A three-component approach involving aldehydes, naphthols, and cyclic 1,3-diketones (e.g., dimedone) under acidic or ionic liquid catalysis is widely used . For example, a task-specific ionic liquid ([NMP]H₂PO₄) at 80°C achieves yields >85% for similar compounds (Table 1). Key factors include:
- Catalyst loading : 20 mol% ionic liquid optimizes cyclocondensation .
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require reflux conditions for sterically hindered substrates.
- Substrate ratio : A slight excess of diketone (1.1 mmol per 1.0 mmol aldehyde) minimizes side products .
Q. Example Reaction Setup :
| Aldehyde | Naphthol Derivative | Diketone | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-Bromo- | 2,7-Dihydroxynaphth | Dimedone | [NMP]H₂PO₄ | 92 |
Q. How can the structural conformation of this compound be validated using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray crystallography : Resolve the boat conformation of the pyran ring and envelope conformation of the cyclohexanone moiety, as observed in related xanthenes (dihedral angle: 87.39° between aromatic rings) . Hydrogen-bonding parameters (e.g., D–H···A distances) should be analyzed to confirm intermolecular interactions (Table 1 in ).
- NMR spectroscopy : Use ¹H/¹³C NMR to identify key signals:
- Morpholine carbonyl : δ ~165–170 ppm (¹³C).
- Epiminoethane protons : δ ~2.5–3.5 ppm (¹H) with coupling patterns indicative of ring puckering .
Q. What biological activities are associated with xanthene scaffolds, and how can these guide pharmacological studies?
- Methodological Answer : Xanthenes exhibit anti-inflammatory, antiviral, and photodynamic properties . To assess bioactivity:
- In vitro assays : Screen against COX-2 (anti-inflammatory) or viral proteases using IC₅₀ measurements.
- Structure-activity relationship (SAR) : Modify the morpholine carbonyl group to evaluate its role in binding affinity. For example, replacing it with sulfonyl groups alters polarity and target selectivity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields in scaled reactions?
- Methodological Answer : Apply factorial design to identify critical variables:
- Factors : Temperature (70–90°C), catalyst loading (10–30 mol%), and reaction time (2–6 hrs).
- Response surface modeling : Use software (e.g., Minitab) to predict optimal conditions. For example, a central composite design revealed that 80°C and 20 mol% ionic liquid maximize yield (Fig. 1 in ).
- Robustness testing : Vary substrate purity (±5%) to assess sensitivity to impurities .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- DFT calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Variable-temperature NMR : Acquire spectra at 113 K (as in ) to reduce dynamic effects and confirm rigid conformations.
- Cross-validation : Compare with crystallographic data to resolve ambiguities (e.g., axial vs. equatorial proton orientations) .
Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?
- Hydrolysis studies : Monitor degradation at pH 5–9 (25°C) using LC-MS to identify metabolites (e.g., morpholine cleavage products).
- Bioaccumulation assays : Measure logP (predicted ~2.8) to assess lipid solubility and potential for biomagnification.
- Ecotoxicity screening : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) to evaluate ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
